A Comprehensive Technical Guide to the Structural Characterization and X-ray Crystallography of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl
A Comprehensive Technical Guide to the Structural Characterization and X-ray Crystallography of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl
Abstract
This technical guide provides an in-depth exploration of the essential analytical techniques for the complete structural elucidation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, a compound of significant interest in pharmaceutical development due to the prevalence of the piperazine scaffold in modern medicinal chemistry.[1] We detail the synthesis, crystallization, and comprehensive characterization of this molecule, with a primary focus on single-crystal and powder X-ray diffraction. Furthermore, this guide integrates data from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside thermal analysis, to present a holistic and validated structural profile. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction: The Significance of the Benzylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and oncology.[1][2] Its conformational flexibility and ability to be substituted at its two nitrogen atoms allow for the precise tuning of physicochemical and pharmacological properties. The title compound, 1-(2-Chloro-6-fluoro-benzyl)-piperazine, belongs to the benzylpiperazine class of compounds, which are known to exhibit diverse biological activities.[3] The introduction of halogen substituents, specifically chlorine and fluorine, on the benzyl ring can significantly modulate factors such as metabolic stability, binding affinity, and membrane permeability.
The hydrochloride (HCl) salt form is frequently employed in pharmaceutical development to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[4] A thorough understanding of the solid-state properties of this salt is paramount, as different crystalline forms (polymorphs) can exhibit different bioavailability and manufacturability.[4][5] This guide, therefore, emphasizes the pivotal role of X-ray crystallography and other characterization techniques in establishing an unambiguous structural identity and ensuring the quality and consistency of the drug substance.
Synthesis and Crystallization: From Molecule to Single Crystal
Synthetic Pathway
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine is typically achieved via a nucleophilic substitution reaction. The rationale for this pathway lies in its efficiency and the ready availability of commercial starting materials.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of anhydrous piperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 2-chloro-6-fluorobenzyl chloride (1.0 equivalent). The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a dilute aqueous sodium hydroxide solution and an organic solvent like dichloromethane (DCM) to remove the piperazine dihydrochloride salt and any unreacted starting material. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base. Purification is typically achieved by column chromatography on silica gel.[6]
-
Salt Formation: The purified free base is dissolved in a suitable solvent, such as isopropanol or ethyl acetate. A solution of hydrochloric acid in the same solvent (or ethereal HCl) is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white precipitate of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single Crystal Growth: The Gateway to X-ray Crystallography
Obtaining high-quality single crystals is the most critical and often most challenging step for single-crystal X-ray diffraction (SC-XRD).[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.
Experimental Protocol: Slow Evaporation for Crystallization
-
Solvent Selection: Dissolve approximately 5-10 mg of the synthesized HCl salt in a minimal amount of a suitable solvent system. A mixture of solvents, such as methanol/dichloromethane or ethanol/water, is often effective. The ideal solvent is one in which the compound is moderately soluble.[8]
-
Preparation: Place the solution in a small, clean vial.
-
Incubation: Cover the vial with a cap that has been pierced with a needle, or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.
-
Crystal Growth: Leave the vial undisturbed in a vibration-free environment at a constant temperature. Crystals typically form over a period of several days to a week.
-
Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.[8]
X-ray Crystallography: Definitive Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides definitive information on bond connectivity, stereochemistry, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
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Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a modern detector, such as a CCD or CMOS detector.[6]
-
Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
-
Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. This process minimizes the difference between the observed and calculated structure factors.[9]
-
Validation: The final structural model is rigorously validated. Key quality indicators include the R-factor (R1), the weighted R-factor (wR2), and the Goodness-of-Fit (S). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the data.[10][11]
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Powder X-ray Diffraction (PXRD)
While SC-XRD provides the structure of a single crystal, PXRD is essential for analyzing a bulk powder sample. It is a non-destructive technique that serves as a unique fingerprint for a specific crystalline phase, making it indispensable for polymorph screening, batch-to-batch consistency checks, and quality control in the pharmaceutical industry.[4][12][13]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions are determined by the unit cell dimensions (Bragg's Law), and the relative intensities are determined by the arrangement of atoms within the unit cell. This pattern is unique to a given crystalline form.
Caption: Workflow and applications of Powder X-ray Diffraction (PXRD).
Spectroscopic and Thermal Characterization
To complement the crystallographic data and confirm the molecular structure in solution and in the bulk solid state, a suite of spectroscopic and thermal analyses is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[14] For 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl, both ¹H and ¹³C NMR are essential for structural confirmation.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzyl ring, the benzylic methylene protons (-CH₂-Ar), and the piperazine ring protons. The protonation of the piperazine nitrogens will cause a downfield shift of the adjacent protons.[15] The protons on the piperazine ring will likely appear as complex multiplets due to their diastereotopic nature.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (with C-F and C-Cl couplings), the benzylic carbon, and the piperazine carbons. Due to the substitution pattern, two distinct signals are expected for the carbons of the piperazine ring.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Key expected vibrational bands include:
-
A broad absorption in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretch of the protonated amine salt.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
C-N stretching vibrations in the 1250-1020 cm⁻¹ region.
-
Characteristic absorptions for the C-Cl and C-F bonds.[16]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the compound.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect any phase transitions that may occur upon heating.[12]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Data Synthesis and Structural Interpretation
The culmination of these analytical techniques provides a comprehensive and self-validating structural profile of the molecule.
Tabulated Data Summary
Table 1: Hypothetical Crystallographic Data for 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅Cl₂FN₂ |
| Formula Weight | 265.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1335.4(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Final R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.089 |
| Goodness-of-Fit (S) | 1.05 |
Table 2: Predicted Spectroscopic Data
| Technique | Region/Shift (ppm or cm⁻¹) | Assignment |
| ¹H NMR | δ 7.2-7.5 | Aromatic protons (m) |
| δ 4.3 | Ar-CH₂ -N (s) | |
| δ 3.2-3.6 | Piperazine ring protons (m) | |
| δ 10.5 (broad) | NH₂ ⁺ (s) | |
| ¹³C NMR | δ 160 (d, ¹JCF ≈ 250 Hz) | C -F |
| δ 115-135 | Aromatic carbons | |
| δ 55 | Ar-C H₂-N | |
| δ 45, 42 | Piperazine ring carbons | |
| FT-IR | ~2700 cm⁻¹ (broad) | N-H⁺ stretch |
| ~3050 cm⁻¹ | Aromatic C-H stretch | |
| ~2950 cm⁻¹ | Aliphatic C-H stretch | |
| ~1100 cm⁻¹ | C-F stretch |
Key Structural Features
The single-crystal structure would definitively confirm the atomic connectivity and substitution pattern. Key insights gained from the crystallographic data include:
-
Piperazine Conformation: The piperazine ring is expected to adopt a stable chair conformation, which is characteristic of this heterocyclic system.[17]
-
Molecular Geometry: The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the three-dimensional shape of the molecule.
-
Crystal Packing and Hydrogen Bonding: The structure reveals how the molecules pack in the crystal lattice. Crucially, it would show the hydrogen bonding interactions between the protonated piperazinium nitrogen atoms and the chloride counter-ions, which are fundamental to the stability of the crystal structure.
Caption: 2D representation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl.
Conclusion
The comprehensive structural characterization of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl requires a multi-faceted analytical approach. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement, conformation, and intermolecular interactions in the solid state. This is critically supported by powder X-ray diffraction, which confirms the bulk phase purity and provides an essential fingerprint for quality control. Spectroscopic techniques, including NMR and FT-IR, validate the molecular structure, while thermal analysis provides crucial information on stability and melting behavior. Together, these methods provide a self-validating system, delivering the high-quality, reliable data that is foundational to modern drug discovery and development.
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